(3,3-Difluoroprop-1-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C₉H₆F₂. It is a derivative of benzene, where a difluoropropynyl group is attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroprop-1-yn-1-yl)benzene typically involves the difluoromethylation of terminal alkynes. One common method is the copper-mediated oxidative difluoromethylation of terminal alkynes using TMSCF₂H (trimethylsilyl difluoromethyl) as the difluoromethylating agent. The reaction is carried out in the presence of tBuOK (potassium tert-butoxide) and CuI (copper iodide) in DMF (dimethylformamide) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluoroprop-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoropropynyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction of the difluoropropynyl group can lead to the formation of difluoropropyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoroprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Difluoroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its difluoropropynyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromo-3,3-difluoroprop-1-yn-1-yl)benzene: Similar structure but with a bromine atom instead of a hydrogen atom on the difluoropropynyl group.
3,3-Difluoroprop-1-ynylbenzene: A closely related compound with similar chemical properties.
Uniqueness
(3,3-Difluoroprop-1-yn-1-yl)benzene is unique due to its difluoropropynyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
183996-62-5 |
---|---|
Molekularformel |
C9H6F2 |
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
3,3-difluoroprop-1-ynylbenzene |
InChI |
InChI=1S/C9H6F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H |
InChI-Schlüssel |
FDNDCTGQALWZBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.